molecular formula C23H20N2O5 B11020718 2-(3-methylbutyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methylbutyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11020718
M. Wt: 404.4 g/mol
InChI Key: JQBAPSDRGBBONK-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chromen-2-one moiety, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(3-methylbutyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as cell division, which is particularly relevant in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylbutyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combined isoindole and chromen-2-one moieties, which confer a distinct set of biological activities and chemical reactivity. This combination makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-(3-methylbutyl)-1,3-dioxo-N-(2-oxochromen-6-yl)isoindole-5-carboxamide

InChI

InChI=1S/C23H20N2O5/c1-13(2)9-10-25-22(28)17-6-3-15(12-18(17)23(25)29)21(27)24-16-5-7-19-14(11-16)4-8-20(26)30-19/h3-8,11-13H,9-10H2,1-2H3,(H,24,27)

InChI Key

JQBAPSDRGBBONK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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